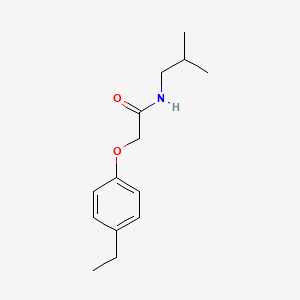
2-(4-ethylphenoxy)-N-isobutylacetamide
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-isobutylacetamide, also known as A-836339, is a selective agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells and has been shown to modulate immune function, inflammation, and pain. A-836339 has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, inflammatory bowel disease, and neuropathic pain.
Wirkmechanismus
2-(4-ethylphenoxy)-N-isobutylacetamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune function, inflammation, and pain. This compound has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by this compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as reported by Ignatowska-Jankowska et al. Additionally, this compound has been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation, as reported by Almolda et al.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-ethylphenoxy)-N-isobutylacetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise modulation of immune function, inflammation, and pain without affecting the CB1 receptor and causing psychoactive effects. One limitation of using this compound is its relatively low potency compared to other CB2 agonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-ethylphenoxy)-N-isobutylacetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function and inflammation. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with neuroinflammation. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Ignatowska-Jankowska et al., this compound was shown to reduce pain and inflammation in a mouse model of inflammatory bowel disease. Another study by Zhang et al. demonstrated that this compound can reduce neuropathic pain in a rat model of chronic constriction injury. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of multiple sclerosis, as reported by Almolda et al.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12-5-7-13(8-6-12)17-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWUHYSASGICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)

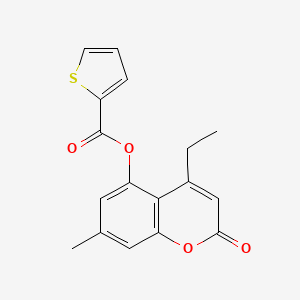
![7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3460834.png)
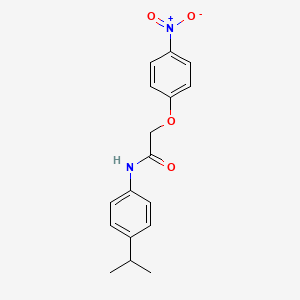
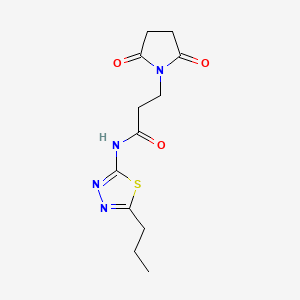
![2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3460867.png)



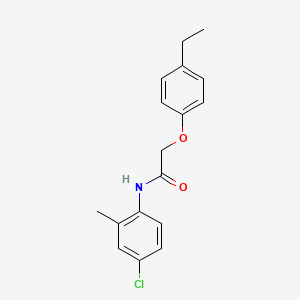

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3460895.png)
